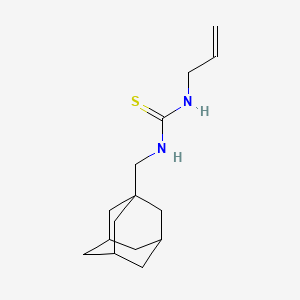
N-(1-Adamantylmethyl)-N'-allylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-N’-allylthiourea is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-N’-allylthiourea typically involves the reaction of 1-adamantylmethylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via the formation of a thiourea linkage between the adamantylmethylamine and the allyl isothiocyanate.
Industrial Production Methods
While specific industrial production methods for N-(1-Adamantylmethyl)-N’-allylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-N’-allylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(1-Adamantylmethyl)-N’-allylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-N’-allylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The thiourea group can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylmethyl)-N’-methylthiourea
- N-(1-Adamantylmethyl)-N’-phenylthiourea
- N-(1-Adamantylmethyl)-N’-ethylthiourea
Uniqueness
N-(1-Adamantylmethyl)-N’-allylthiourea is unique due to the presence of the allyl group, which imparts additional reactivity and versatility. The allyl group can participate in various chemical reactions, such as polymerization or cross-linking, making this compound particularly valuable in materials science and polymer chemistry.
Properties
Molecular Formula |
C15H24N2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H24N2S/c1-2-3-16-14(18)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H2,16,17,18) |
InChI Key |
UIVMRSJTEKQLFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10958570.png)
![N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10958572.png)
![4-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958575.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B10958587.png)
![2-amino-4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10958597.png)
![Methyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10958599.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10958606.png)
![N-(2-iodophenyl)-2-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-2-oxoacetamide](/img/structure/B10958607.png)
![N-[3-(propan-2-yloxy)propyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10958614.png)
![2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B10958617.png)
![13-(difluoromethyl)-4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958622.png)
![N'-[(phenylcarbonyl)oxy]pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10958623.png)
![Ethyl 2-{cyclopropyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958630.png)
![4-butyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958639.png)
